N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide
Description
N'-[2-(4-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 4-chlorophenyl substituent at position 2 and a 5,5-dioxo (sulfone) group. The sulfone group enhances metabolic stability compared to thioether analogs, while the allyl group may serve as a handle for conjugation or polymerization.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQHYVCLMANTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-chlorophenyl group and the prop-2-en-1-yl substituent. Key reaction steps include cyclization, chlorination, and amidation under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mode of action.
Comparison with Similar Compounds
Table 1: Structural Comparison with Similar Heterocyclic Compounds
- Thienopyrazole vs. Pyrimidinone/Pyrazol-3-one: The thienopyrazole core offers a fused thiophene-pyrazole system, conferring rigidity and planar geometry, whereas pyrimidinone (4i) and pyrazol-3-one (4j) cores prioritize hydrogen-bonding capabilities via ketone/thione groups.
- Functional Groups: The target compound’s sulfone group enhances oxidative stability compared to the thione in 4j. The amide group in the ethanediamide moiety contrasts with the tetrazole in 4i, which is known for bioisosteric replacement of carboxylic acids.
Physicochemical and Electronic Properties
- Solubility: The sulfone group improves water solubility relative to non-polar thioether analogs. In contrast, coumarin-containing compounds (4i, 4j) exhibit fluorescence but lower solubility due to aromatic stacking .
- The allyl group’s electron-rich nature may facilitate nucleophilic reactions absent in 4i/4j.
Biological Activity
N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.9 g/mol. The structure features a thieno[3,4-c]pyrazole core which is known for its pharmacological potential.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors, potentially inhibiting or activating various biological pathways. This interaction may lead to significant biological effects depending on the target and context of use.
Anti-Cancer Properties
Research indicates that compounds similar to this compound exhibit notable anti-cancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of thieno[3,4-c]pyrazoles can induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-Cancer | Induces apoptosis in cancer cell lines; effective against multiple types. |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production in macrophages. |
| Enzyme Inhibition | Potential inhibition of key enzymes involved in cancer progression. |
Case Studies
- Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-c]pyrazoles had significant cytotoxic effects against breast cancer cell lines (IC50 values < 10 µM). The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of thieno[3,4-c]pyrazole derivatives resulted in a marked reduction in serum levels of inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
